molecular formula C11H8FN3 B1492391 5-(4-fluorophenyl)-1-(prop-2-yn-1-yl)-1H-1,2,3-triazole CAS No. 2098032-69-8

5-(4-fluorophenyl)-1-(prop-2-yn-1-yl)-1H-1,2,3-triazole

Cat. No. B1492391
CAS RN: 2098032-69-8
M. Wt: 201.2 g/mol
InChI Key: QCDPEBGCYCAQMN-UHFFFAOYSA-N
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Description

5-(4-Fluorophenyl)-1-(prop-2-yn-1-yl)-1H-1,2,3-triazole, or 5-FPT, is a synthetic compound that has recently been studied for its potential applications in scientific research. 5-FPT is a type of triazole, which is an organic compound that contains three nitrogen atoms in a five-membered ring. This compound has been studied for its ability to act as a ligand in coordination complexes and for its potential applications in catalysis and drug design.

Scientific Research Applications

Synthesis and Characterization

The compound 5-(4-fluorophenyl)-1-(prop-2-yn-1-yl)-1H-1,2,3-triazole has been utilized in the synthesis of novel 1,2,3-triazoles with potential antimicrobial activity. A study demonstrated the click 1,4-regioselective synthesis of derivatives containing a fluorinated 1,2,4-triazole moiety and a lipophilic side chain. These derivatives exhibited promising antimicrobial potency against a variety of bacteria and fungi, highlighting the compound's role in developing new antimicrobial agents (Rezki et al., 2017).

Antimicrobial and Analgesic Potential

Another application involves the creation of (benzylideneamino)triazole–thione derivatives of flurbiprofen, incorporating the 5-(4-fluorophenyl)-1-(prop-2-yn-1-yl)-1H-1,2,3-triazole framework. These compounds demonstrated significant in vivo analgesic activity, offering a potential new pathway for pain management solutions (Zaheer et al., 2021).

Physical and Chemical Analysis

The compound's derivatives also facilitated detailed experimental and theoretical analyses of intermolecular interactions in 1,2,4-triazoles, providing insights into the nature and energetics of these interactions. Such studies are crucial for understanding the physical and chemical properties of triazole derivatives and their potential applications in various fields (Shukla et al., 2014).

Luminescence Sensing

Lanthanide metal–organic frameworks incorporating the triazole-containing ligand demonstrated the ability for luminescence sensing of metal ions and nitroaromatic compounds, suggesting applications in environmental monitoring and safety (Wang et al., 2016).

Fluoride Ion Sensing

Urea-linked 1,2,3-triazole-based sensors synthesized from 5-(4-fluorophenyl)-1-(prop-2-yn-1-yl)urea showcased selective sensing for fluoride ions, indicating their potential use in environmental and health-related fluoride monitoring (Rani et al., 2020).

properties

IUPAC Name

5-(4-fluorophenyl)-1-prop-2-ynyltriazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8FN3/c1-2-7-15-11(8-13-14-15)9-3-5-10(12)6-4-9/h1,3-6,8H,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCDPEBGCYCAQMN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCN1C(=CN=N1)C2=CC=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8FN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(4-fluorophenyl)-1-(prop-2-yn-1-yl)-1H-1,2,3-triazole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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